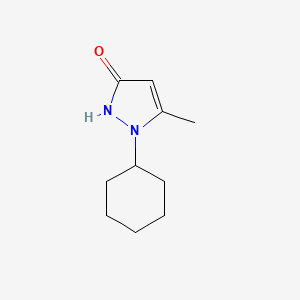
2-Aminodecan-1-ol
Vue d'ensemble
Description
2-Aminodecan-1-ol is a chemical compound with the CAS number 21782-46-7 . It has a molecular weight of 173.3 . It is in powder form .
Molecular Structure Analysis
The molecular structure of a compound like 2-Aminodecan-1-ol can be analyzed using various techniques . These include identifying primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .
Physical And Chemical Properties Analysis
2-Aminodecan-1-ol has a melting point of 47-48 degrees Celsius . It is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis of Oligonucleotides
2-Aminodecan-1-ol finds application in the synthesis of oligonucleotides, a vital area in therapeutic research. Grajkowski et al. (2001) synthesized a deoxyribonucleoside phosphoramidite using a derivative of 2-aminodecan-1-ol, which was utilized in the solid-phase synthesis of oligonucleotides. This method offers a cost-efficient approach for the preparation of therapeutic oligonucleotides, simplifying post-synthesis processing by avoiding the use of concentrated ammonium hydroxide in oligonucleotide deprotection (Grajkowski et al., 2001).
Antifungal Applications
A variant of 2-Aminodecan-1-ol, specifically (2S,3R)-2-aminododecan-3-ol, isolated from the ascidian Clavelina oblonga, displayed notable antifungal properties. Kossuga et al. (2004) reported its effectiveness against Candida albicans and Candida glabrata, showing potential as an antifungal agent (Kossuga et al., 2004).
Sphingosine Analogue Toxins
In the study of sphingosine analogue toxins, which are known in various fungal genera and marine animals, 2-Aminodecan-1-ol derivatives play a significant role. Uhlig et al. (2008) investigated the bioactivity of 2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue toxin, revealing its cytotoxic properties in various in vitro assays. This research contributes to understanding the toxicity and potential therapeutic applications of sphingosine analogues (Uhlig et al., 2008).
Nanotechnology and Biomedical Applications
2-Aminodecan-1-ol derivatives are crucial in the development of nanomaterials and devices for biomedical applications. Astakhova & Wengel (2014) explored the use of 2'-amino-locked nucleic acids (LNAs), incorporating functionalized 2'-amino-LNA nucleotides in LNA/DNA hybrids. These hybrids have applications in sensing DNA andRNA targets, diagnostics, and therapeutics, demonstrating the versatile use of 2-Aminodecan-1-ol derivatives in advanced biomedical research (Astakhova & Wengel, 2014).
Biofuel Production
The research by Bastian et al. (2011) highlights the application of 2-Aminodecan-1-ol derivatives in biofuel production. They engineered enzymes involved in the metabolic pathway for the production of isobutanol, a potential biofuel. Their work shows how manipulating cofactor dependence in metabolic pathways can enhance biofuel production efficiency (Bastian et al., 2011).
Glycosylation Reactions in Oligosaccharide Synthesis
The work by Mensah et al. (2010) utilized 2-Aminodecan-1-ol derivatives in glycosylation reactions, which are pivotal in synthesizing biologically significant oligosaccharides. Their method offers improved yields and selectivity in the formation of 1,2-cis-2-amino glycosides, crucial for developing various therapeutic agents (Mensah et al., 2010).
Molecular Recognition and Imaging
Khanvilkar & Bedekar (2018) used optically pure derivatives of 2-Aminodecan-1-ol for molecular recognition via NMR and fluorescence spectroscopy. This application is significant in distinguishing isomers of various compounds, demonstrating the utility of 2-Aminodecan-1-ol derivatives in advanced analytical techniques (Khanvilkar & Bedekar, 2018).
Safety and Hazards
The safety information for 2-Aminodecan-1-ol includes several hazard statements: H315, H318, H335 . These correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-aminodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(11)9-12/h10,12H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHJTCQKBKCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390841 | |
| Record name | 1-Decanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21782-46-7 | |
| Record name | 1-Decanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



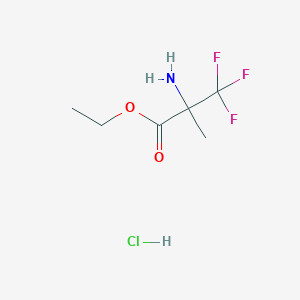
![2-[(Pyridin-4-ylmethyl)sulfanyl]pyridine](/img/structure/B1654192.png)
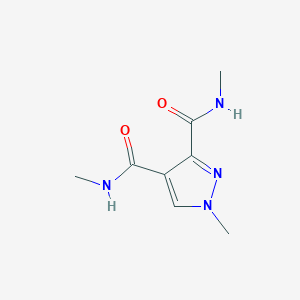
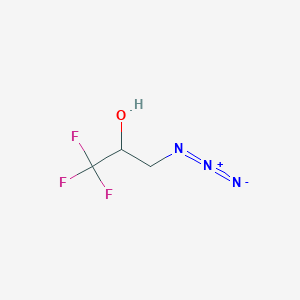
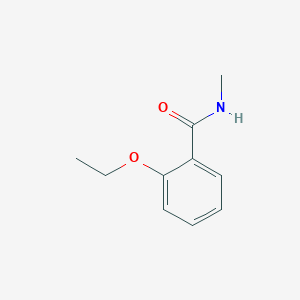

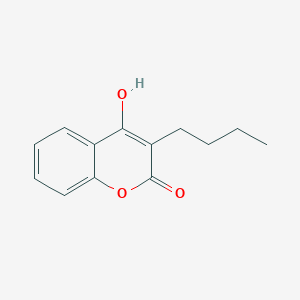
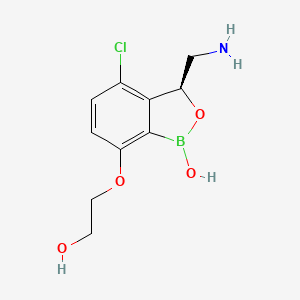

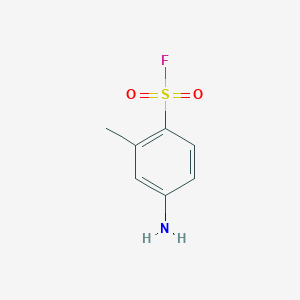
![3-(Difluoromethyl)-5-[2-(3-fluorophenyl)ethylsulfonyl]-4-methyl-1,2,4-triazole](/img/structure/B1654201.png)
![N-[4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1654208.png)

